
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs, as well as quinazoline derivatives, have been a focus of research due to their significant biological activities. For instance, studies on the synthesis of novel 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown these compounds to exhibit potent antitumor activity against a panel of cell lines in vitro, highlighting their potential as therapeutic agents (Maftei et al., 2013).
Green Chemistry Applications
The transformation of CO2 into value-added chemicals through the synthesis of quinazoline-2,4(1H,3H)-diones has been explored, utilizing ionic liquids as dual solvent-catalysts. This process, efficient at atmospheric pressure, represents an environmentally friendly approach to synthesizing these compounds and underscores the relevance of quinazoline derivatives in green chemistry applications (Lu et al., 2014).
Antimicrobial and Anticancer Activities
The development of novel quinazolinone derivatives has been driven by their potential anticancer and antimicrobial activities. Research has shown that certain quinazolinone compounds exhibit significant cytotoxic activity against cancer cell lines, making them promising candidates for anticancer therapy (Poorirani et al., 2018). Additionally, the antimicrobial properties of these compounds have been investigated, with some derivatives showing effective growth inhibition of bacteria and fungi, further demonstrating their potential in medical applications (Abu‐Hashem, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine with 3-butyl-2-hydroxyquinazoline-4(1H)-one, followed by the cyclization of the resulting intermediate to form the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine", "3-butyl-2-hydroxyquinazoline-4(1H)-one", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add 3-butyl-2-hydroxyquinazoline-4(1H)-one (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using ethyl acetate as the eluent.", "Step 6: Recrystallize the purified product from ethyl acetate to obtain the final product, 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1207033-02-0 |
Product Name |
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C23H24N4O3 |
Molecular Weight |
404.47 |
IUPAC Name |
3-butyl-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-12-26-22(28)18-8-6-7-9-19(18)27(23(26)29)14-20-24-21(25-30-20)17-11-10-15(2)16(3)13-17/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI Key |
KAGVZTWUPWMDEW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




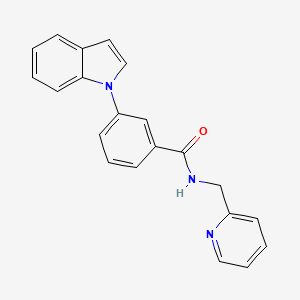

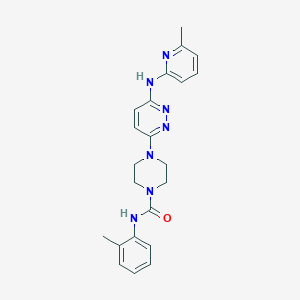
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2866219.png)
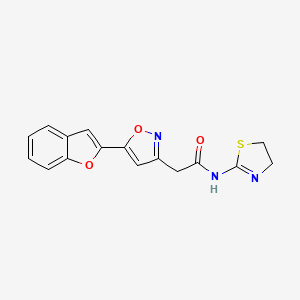

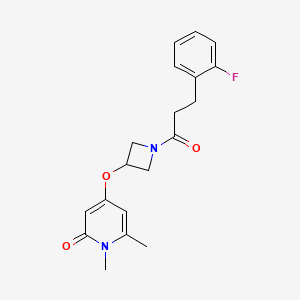
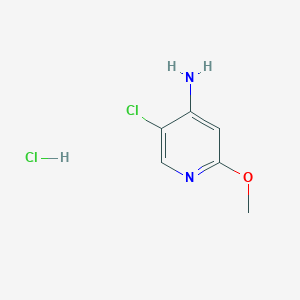
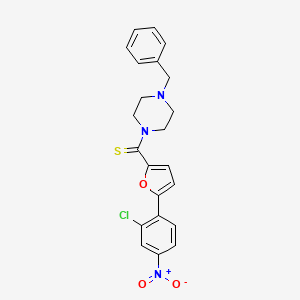
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)
